molecular formula C18H22N4O4 B2394318 N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide CAS No. 941975-93-5

N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2394318
CAS No.: 941975-93-5
M. Wt: 358.398
InChI Key: XWJOSORXFSVHBX-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One possible synthetic route could involve the following steps:

    Amidation: The formation of the oxalamide linkage can be accomplished by reacting the acetamido-substituted aniline with oxalyl chloride, followed by the addition of a suitable amine.

    Substitution: The dimethylamino group can be introduced through a nucleophilic substitution reaction, using a dimethylamine source.

    Furan Ring Introduction: The furan ring can be incorporated via a coupling reaction with a furan derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the dimethylamino group can be susceptible to oxidation under appropriate conditions.

    Reduction: The oxalamide linkage and the acetamido group can be reduced to their corresponding amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the oxalamide linkage could produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in drug design and development.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide: Lacks the furan ring, which may affect its chemical reactivity and biological activity.

    N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide: Contains a thiophene ring instead of a furan ring, which could influence its electronic properties and interactions with biological targets.

Uniqueness

The presence of the furan ring in N1-(3-acetamidophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide distinguishes it from similar compounds, potentially offering unique reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-12(23)20-13-6-4-7-14(10-13)21-18(25)17(24)19-11-15(22(2)3)16-8-5-9-26-16/h4-10,15H,11H2,1-3H3,(H,19,24)(H,20,23)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJOSORXFSVHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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